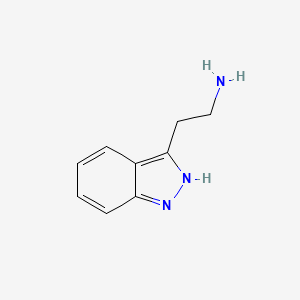

2-(1H-indazol-3-yl)ethanamine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(2H-indazol-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c10-6-5-9-7-3-1-2-4-8(7)11-12-9/h1-4H,5-6,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTADWSDGULTVBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80627219 | |

| Record name | 2-(2H-Indazol-3-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80627219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6814-68-2 | |

| Record name | 2-(2H-Indazol-3-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80627219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within the Broader Field of Indazole Chemistry

Indazole, a bicyclic heterocyclic aromatic organic compound, and its derivatives have long been a focus of intense research in medicinal chemistry. The indazole nucleus is considered a "privileged scaffold" because it can bind to a variety of biological targets, leading to a broad spectrum of pharmacological activities. researchgate.net Indazole-containing compounds have been investigated for their potential as anticancer, anti-inflammatory, antihypertensive, and antimicrobial agents, among others. researchgate.netresearchgate.netresearchgate.net The versatility of the indazole ring allows for diverse substitutions, enabling chemists to fine-tune the pharmacological properties of the resulting molecules. researchgate.net

The synthesis of indazole derivatives itself is an active area of research, with various methods being developed, including transition metal-catalyzed reactions and reductive cyclization. smolecule.com The development of efficient synthetic routes is crucial for exploring the full potential of this class of compounds. researchgate.net

Significance of the Indazole Ethanamine Scaffold As a Research Compound

The 2-(1H-indazol-3-yl)ethanamine scaffold combines the key features of the indazole ring with a flexible ethanamine side chain. This specific combination is of particular interest to researchers for several reasons. The ethanamine group can be readily modified, allowing for the creation of a library of derivatives with diverse functionalities. This adaptability is a key attribute for a research compound, as it facilitates the exploration of structure-activity relationships (SAR).

The hydrochloride salt of this compound is often used in research due to its enhanced water solubility. smolecule.com This property is advantageous for in vitro studies and for the formulation of potential drug candidates.

Detailed Research Findings

Research into this compound and its derivatives has yielded promising results in several areas. For instance, derivatives of the indazole-ethylamine scaffold have been synthesized and evaluated as potent and selective 5-HT2C receptor agonists. researchgate.netnih.gov One such derivative, (S)-2-(7-ethyl-1H-furo[2,3-g]indazol-1-yl)-1-methylethylamine (YM348), demonstrated high agonistic activity to the human 5-HT2C receptor subtype and was effective in animal models. nih.gov

Furthermore, the indazole-ethanamine framework has been explored in the context of serotonin (B10506) receptor subtype 2 (5-HT2) agonists. nih.gov Studies on substituted indazole-ethanamines have highlighted the importance of thorough characterization of their selectivity for different 5-HT2 receptor subtypes. nih.gov

The chemical reactivity of this compound allows it to be used as a starting material or intermediate in the synthesis of more complex heterocyclic systems. Its role as a chemical building block is crucial for the development of new chemical entities with potential therapeutic value. biosynth.com

Below is a table summarizing the key properties and research applications of this compound and its derivatives:

| Property/Application | Description |

| Molecular Formula | C9H11N3 |

| Molecular Weight | 161.20 g/mol |

| CAS Number | 6814-68-2 |

| Synonyms | Indamine |

| Key Structural Features | Indazole ring, Ethanamine side chain |

| Primary Research Area | Medicinal Chemistry, Drug Discovery |

| Role in Research | Chemical building block, Scaffold for synthesis |

| Potential Therapeutic Areas | CNS disorders, Cancer, Inflammation |

Synthetic Pathways and Chemical Alterations of this compound

The synthesis of this compound, a significant heterocyclic compound, is deeply rooted in the broader chemistry of indazoles. The construction of the core indazole nucleus and the subsequent introduction of the ethanamine side chain are achieved through a variety of synthetic methodologies, ranging from traditional multi-step approaches to more advanced catalytic strategies.

Structure Activity Relationship Sar and Derivatives Research of 2 1h Indazol 3 Yl Ethanamine

Design and Synthesis of Substituted 2-(1H-Indazol-3-yl)ethanamine Derivatives and Analogues

The indazole core is a primary target for modification to explore its impact on biological activity. Synthetic efforts are diverse, ranging from substitutions on the benzene (B151609) ring portion to alterations of the pyrazole (B372694) ring nitrogens. The indazole scaffold is a key pharmacophore in numerous therapeutic drugs, but the synthesis of specific N-1 or N-2 alkylated isomers can be challenging. beilstein-journals.org

Research has shown that steric and electronic effects of substituents on the indazole ring play a critical role in directing synthetic outcomes, particularly N-alkylation. beilstein-journals.org For instance, the choice of a base and solvent system, such as sodium hydride (NaH) in tetrahydrofuran (B95107) (THF), has been optimized to achieve high regioselectivity for N-1 alkylation on indazoles with various C-3 substituents. beilstein-journals.org Conversely, placing electron-withdrawing groups like NO2 or CO2Me at the C-7 position can confer excellent N-2 regioselectivity. beilstein-journals.org

Substitutions at the C-5 position have also been a focus of investigation. One common synthetic route involves a Suzuki coupling reaction to introduce various aromatic groups at this position, allowing for the exploration of a wider range of chemical space and potential interactions with biological targets. nih.gov The synthesis often starts from a pre-functionalized indazole, such as 5-bromo-1H-indazol-3-amine, which can then be coupled with different boronic acids or esters. nih.gov

The ethanamine side chain at the C-3 position is crucial for the molecule's interaction with its biological targets, and its modification is a key strategy for optimizing activity. Research has focused on altering the length, rigidity, and functional groups of this side chain.

One approach involves converting the side chain into an amide linkage. For example, 1H-indazole-3-carboxylic acid can be coupled with various substituted aryl or aliphatic amines to create a library of indazole-3-carboxamide derivatives. derpharmachemica.com This method allows for the introduction of diverse functionalities, such as benzyl (B1604629) groups or pyrrolidine (B122466) rings, attached to the C-3 position via the amide bond. derpharmachemica.com Such modifications can significantly alter the compound's pharmacokinetic properties and binding interactions.

Another strategy involves creating hybrid molecules by linking different active moieties through the side chain. Ethyl amide-linked indazole hybrids have been synthesized by first acylating a 3-aminoindazole intermediate with chloroacetic anhydride, followed by coupling with different thiophenols or piperazines. nih.gov The length and flexibility of the alkyl chain can also be modified to influence the steric environment around the pharmacophore, potentially improving reaction efficiency and biological activity. organic-chemistry.org

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a widely used strategy in drug design to improve physicochemical properties and potency. In the context of indazole derivatives, this can involve replacing parts of the indazole ring itself or the side chain.

A bioisosteric replacement strategy can be employed to develop hybrid molecules. For instance, following a hybridization approach, a series of 5-substituted-1H-indazoles were designed where the introduction of a 1,2,4-oxadiazole (B8745197) ring served as a key modification, leading to potent and selective inhibitors of human monoamine oxidase B (hMAO B). austinpublishinggroup.com This highlights how replacing a part of the scaffold with a different heterocyclic ring can fine-tune the biological profile of the molecule.

The indazole nucleus itself can also act as a bioisostere for other chemical groups. Patents have described the use of indazole as a bioisosteric replacement for the catechol moiety in various therapeutically active compounds. Furthermore, the concept of molecular hybridization has been used to design derivatives that combine the indazole core with other pharmacologically relevant fragments, such as mercapto acetamide (B32628) or piperazine (B1678402) acetamide, at the C-3 position to explore new biological activities. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies and Mechanistic Insights

QSAR studies are computational tools that correlate the chemical structure of compounds with their biological activities. These models are instrumental in understanding the mechanistic basis of a drug's action and in designing more potent and selective analogues.

For heterocyclic compounds, 3D-QSAR studies can generate models that provide insights into the required spatial arrangement of functional groups for optimal interaction. These models create contour maps that indicate regions where certain properties are favorable or unfavorable for activity. For example, a QSAR model might reveal that a bulky, sterically hindered group is preferred in one region of the molecule, while an electronegative group is favored in another for enhanced biological effect. Such insights are crucial for the rational design of new derivatives with improved potency.

The nature and position of substituents on the this compound scaffold have a profound impact on molecular potency and selectivity. SAR studies have provided clear evidence of these effects.

For example, in a series of 3,5-disubstituted indazole derivatives designed for antitumor activity, the substituent at the C-5 position was found to be critical. Preliminary results indicated that the presence of a para-fluorine on a phenyl ring at the C-5 position was crucial for inhibitory activity against the K562 cancer cell line. nih.gov Replacing the 3-fluorophenyl group with a 4-methoxyphenyl (B3050149) or a 3,4-dichlorophenyl group led to a significant decrease in activity. nih.gov

This demonstrates how subtle changes in the electronic properties and size of a substituent can dramatically influence biological outcomes. The table below illustrates some of these observed structure-activity relationships for antitumor activity.

| Compound Series | Substituent (R¹) at C-5 | Relative Inhibitory Activity (K562 Cells) |

| 6a | 3-Fluorophenyl | High |

| 6b-e | 4-Methoxyphenyl | Decreased (2-10 fold) |

| 6q-u | 3,4-Dichlorophenyl | Decreased (2-10 fold) |

This data underscores the importance of specific substituent patterns for achieving high potency and provides a rational basis for the further design and optimization of this compound derivatives.

Conformational Analysis and its Impact on SAR

The spatial arrangement of the flexible ethylamine (B1201723) side chain in this compound derivatives is a critical determinant of their interaction with biological targets and, consequently, their structure-activity relationship (SAR). The degrees of rotational freedom within this side chain allow the molecule to adopt various conformations, and identifying the specific "bioactive conformation"—the three-dimensional structure the molecule assumes when binding to its receptor—is a key objective in rational drug design.

While direct and extensive conformational analysis studies specifically on this compound are not widely available in the public domain, the principles of conformational analysis and findings from related molecular structures provide significant insights. The conformation of the ethylamine side chain is primarily dictated by the torsion angles around the Cα-Cβ and Cβ-C(indazole) bonds. These rotations give rise to different spatial arrangements of the terminal amino group relative to the indazole ring system.

The impact of conformational restriction has been a valuable strategy in medicinal chemistry to probe the bioactive conformation of flexible molecules. By synthesizing analogs where the rotational freedom of the ethylamine side chain is limited, for example, by incorporating it into a ring system, researchers can favor certain conformations. The resulting changes in biological activity can then be correlated with the adopted spatial arrangement, providing strong evidence for the preferred bioactive conformation.

For instance, in related biogenic amine GPCR ligands, a "folded" conformation, where the amine is in proximity to the aromatic ring, is sometimes favored, while in other cases, an "extended" or anti conformation is required for optimal binding. The preference for a particular conformation is highly dependent on the specific topology and amino acid residues of the receptor's binding site.

A hypothetical analysis of the conformational landscape of this compound would consider the relative energies of various conformers. The gauche and anti conformations around the Cα-Cβ bond would be of particular interest. The anti conformer, with the amine group positioned away from the indazole ring, would present a different pharmacological profile compared to the gauche conformers, where the amine is closer to the bicyclic core. The electronic properties and steric bulk of substituents on either the indazole ring or the ethylamine side chain would further influence the conformational equilibrium and, by extension, the SAR.

The following table illustrates hypothetical conformational data and its potential impact on receptor affinity, based on common principles observed in related bioactive amines.

| Conformer | Dihedral Angle (N-Cα-Cβ-C_indazole) | Relative Energy (kcal/mol) | Hypothetical Receptor Affinity (Ki, nM) |

| Anti | ~180° | 0 (most stable) | 150 |

| Gauche (+) | ~+60° | 0.5 - 1.5 | 25 |

| Gauche (-) | ~-60° | 0.5 - 1.5 | 400 |

This table is illustrative and based on general principles of conformational analysis for similar pharmacophores. Actual values would require specific experimental or computational studies.

Computational and Theoretical Chemistry Investigations of 2 1h Indazol 3 Yl Ethanamine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of 2-(1H-indazol-3-yl)ethanamine.

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO Gap)

The electronic structure of a molecule is key to understanding its reactivity and spectroscopic properties. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. nih.gov A smaller gap suggests that the molecule can be more easily excited and is generally more reactive, while a larger gap indicates greater stability. irjweb.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich indazole ring, while the LUMO would also be distributed over this aromatic system. The ethylamine (B1201723) side chain would have a lesser contribution to these frontier orbitals. The HOMO-LUMO energy gap provides insights into the charge transfer that can occur within the molecule. nih.gov Theoretical calculations for similar heterocyclic compounds often show a HOMO-LUMO gap in the range of 4-6 eV, suggesting a stable yet reactive molecule. irjweb.comresearchgate.net

Table 1: Representative Frontier Molecular Orbital Energies for this compound (Illustrative Data)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.5 |

| HOMO-LUMO Gap | 5.0 |

Note: The values in this table are illustrative and based on typical DFT calculations for similar aromatic heterocyclic compounds.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. pjbmb.org.pk For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation.

The flexibility of the ethylamine side chain allows for multiple possible conformations. Conformational analysis computationally explores these different spatial arrangements to identify the most energetically favorable ones. This is crucial as the biological activity of a molecule can be highly dependent on its conformation. pjbmb.org.pk The most stable conformer of this compound would likely feature a staggered arrangement of the ethylamine group to minimize steric hindrance.

Tautomeric Equilibria and Energetic Preferences (e.g., 1H- vs. 2H-Indazole)

Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, which differ in the position of the hydrogen atom on the pyrazole (B372694) ring. The relative stability of these tautomers significantly influences the compound's chemical and biological properties. nih.gov

Computational studies consistently show that for most indazole derivatives, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. nih.gov This energetic preference is attributed to the electronic arrangement and aromaticity of the fused ring system. For this compound, it is expected that the 1H form is the predominant and more stable tautomer.

Table 2: Calculated Relative Energies of Indazole Tautomers (Illustrative Data)

| Tautomer | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|

| 1H-Indazole | 0.00 | >99 |

| 2H-Indazole | > 3.00 | <1 |

Note: The values in this table are representative and based on thermodynamic calculations for the indazole core.

Vibrational Frequency Analysis and Spectroscopic Prediction

Vibrational frequency analysis is a computational technique that predicts the infrared (IR) and Raman spectra of a molecule. mdpi.com By calculating the vibrational modes of the optimized geometry of this compound, specific spectral peaks can be assigned to the stretching, bending, and torsional motions of its constituent atoms and functional groups.

This analysis is valuable for interpreting experimental spectra and confirming the molecular structure. For instance, the characteristic N-H stretching frequency of the indazole ring, the C-H stretching of the aromatic and aliphatic parts, and the N-H bending of the amine group can be predicted. Theoretical calculations for similar heterocyclic compounds have shown good agreement with experimental spectroscopic data. mdpi.com

Table 3: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Illustrative Data)

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| N-H (Indazole) | Stretching | ~3400-3500 |

| C-H (Aromatic) | Stretching | ~3000-3100 |

| C-H (Aliphatic) | Stretching | ~2850-2950 |

| N-H (Amine) | Bending | ~1600-1650 |

| C=C (Aromatic) | Stretching | ~1450-1600 |

Note: These are typical frequency ranges and the actual values can be refined through more advanced computational methods.

Molecular Modeling and Simulation Techniques

Molecular modeling and simulation provide a dynamic perspective on the behavior of this compound, particularly its interactions with biological macromolecules.

Ligand-Target Docking Simulations for Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of a ligand when it binds to a target receptor, typically a protein. nih.gov This technique is essential in drug discovery for predicting the binding affinity and mode of interaction between a small molecule and its biological target. ajchem-a.com

In the case of this compound, docking simulations can be used to explore its potential interactions with various protein targets. The simulations would involve placing the molecule into the active site of a receptor and calculating the binding energy for different poses. The results can reveal key interactions, such as hydrogen bonds between the amine group or the indazole nitrogen atoms and amino acid residues in the protein's active site, as well as hydrophobic interactions involving the indazole ring. nih.govresearchgate.net

Table 4: Representative Molecular Docking Results for this compound with a Hypothetical Protein Target (Illustrative Data)

| Parameter | Value |

|---|---|

| Binding Energy (kcal/mol) | -7.5 |

| Key Interacting Residues | TYR 123, ASP 86, LEU 154 |

| Types of Interactions | Hydrogen Bonding, Hydrophobic Interactions |

Note: The values presented are hypothetical and would vary depending on the specific protein target.

Molecular Dynamics Simulations for Binding Dynamics and Stability

In studies involving indazole derivatives, MD simulations have been employed to confirm the stability and binding efficiency of these compounds within the active sites of various proteins, such as Hypoxia-inducible factor-1α (HIF-1α) and Cyclooxygenase-2 (COX-2). nih.govresearchgate.net The process typically begins with the docking of the ligand into the protein's binding site to obtain an initial complex structure. This static model is then subjected to a simulation that calculates the forces between atoms and uses them to predict their movements over a specific period, often on the scale of nanoseconds.

The stability of the ligand-protein complex is a key parameter assessed during these simulations. researchgate.net Researchers monitor metrics such as the root-mean-square deviation (RMSD) of the protein and ligand atoms from their initial positions. A stable RMSD trajectory over the course of the simulation suggests that the complex has reached equilibrium and that the ligand remains securely bound within the active site. researchgate.net Furthermore, the root-mean-square fluctuation (RMSF) can be analyzed to identify which parts of the protein or ligand are more flexible or rigid.

MD simulations also provide a dynamic view of the specific interactions that maintain the binding. By analyzing the simulation trajectory, researchers can determine the persistence of hydrogen bonds, hydrophobic interactions, and other non-covalent forces between the indazole derivative and the amino acid residues of the target protein. researchgate.net For instance, a simulation might reveal that the indazole ring of the compound forms stable π-π stacking interactions with aromatic residues like phenylalanine or tyrosine, while the ethanamine side chain engages in hydrogen bonding with polar residues. researchgate.net This detailed understanding of the dynamic interactions is crucial for explaining the compound's mechanism of action and for guiding the rational design of more potent and selective analogs.

| Simulation Parameter | Typical Value/Observation | Significance |

| Simulation Time | 10 - 100 ns | Allows for the observation of complex equilibration and stable binding events. |

| RMSD of Protein | < 3 Å (after equilibration) | Indicates the overall structural stability of the protein during the simulation. |

| RMSD of Ligand | < 2 Å (relative to protein) | Suggests the ligand maintains a stable binding pose within the active site. researchgate.net |

| Key Interactions | Hydrogen bonds, hydrophobic contacts, π-π stacking | Identifies the specific molecular forces responsible for binding affinity and selectivity. researchgate.net |

| Binding Free Energy (MM-GBSA) | Negative values (e.g., kcal/mol) | Quantifies the predicted affinity of the ligand for the protein target. researchgate.net |

Advanced QSAR Model Development and Validation

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov For indazole-based compounds, advanced QSAR models are instrumental in predicting the activity of novel derivatives, thereby prioritizing synthetic efforts and accelerating the drug discovery process. nih.gov

Selection and Calculation of Molecular Descriptors

The foundation of any QSAR model is the set of molecular descriptors used to numerically represent the chemical structure of each compound. semanticscholar.org These descriptors quantify various aspects of a molecule's physicochemical properties. The selection of appropriate descriptors is a critical step, as they must capture the structural variations within the dataset that are responsible for the observed differences in biological activity. For derivatives of this compound, a range of descriptors can be calculated.

Three-dimensional (3D-QSAR) approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are commonly used for indazole derivatives. nih.govinformahealthcare.com In these methods, the molecules in a dataset are aligned, and their steric and electrostatic fields (in CoMFA) are calculated at various points on a 3D grid. informahealthcare.com CoMSIA extends this by calculating additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. informahealthcare.com The values from these fields serve as the descriptors, providing a detailed 3D representation of the structural features relevant to biological activity.

In addition to 3D descriptors, other classes of descriptors can be employed:

Topological (2D) Descriptors: These are derived from the 2D representation of the molecule and describe aspects like molecular size, shape, and branching. researchgate.net

Electronic Descriptors: These relate to the electron distribution in the molecule and can include properties like dipole moment and orbital energies (e.g., HOMO and LUMO).

Thermodynamic Descriptors: These can include properties such as heat of formation and solvation energy.

The selection of the most relevant descriptors from a large pool of calculated ones is often achieved using statistical methods like genetic function approximation (GFA) or stepwise regression to avoid overfitting and create a robust model. nih.gov

| Descriptor Type | Examples | Information Encoded |

| 3D (CoMFA/CoMSIA) | Steric Fields, Electrostatic Fields, Hydrophobic Fields | 3D shape, charge distribution, and potential for hydrophobic and hydrogen bonding interactions. informahealthcare.com |

| Topological | Molecular Connectivity Indices (e.g., Chi indices), Wiener Index | Molecular size, branching, and overall shape from the 2D graph. researchgate.net |

| Electronic | HOMO/LUMO energies, Dipole Moment | Electron-donating/accepting ability, reactivity, and overall polarity. |

| Physicochemical | LogP, Molar Refractivity (MR) | Lipophilicity and molecular volume/polarizability. |

Predictive Modeling and Statistical Validation

Once the descriptors are selected, a mathematical model is built to correlate them with the biological activity. Partial Least Squares (PLS) regression is a statistical method frequently used in 3D-QSAR studies because it can handle datasets with many, often correlated, descriptors. nih.govnih.gov Other methods like Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) can also be employed. nih.gov

The development of a reliable QSAR model is not complete without rigorous validation to ensure its statistical significance and predictive power. nih.gov Validation is typically performed using both internal and external methods. researchgate.net

Internal Validation assesses the robustness and stability of the model using the training set data from which it was built. The most common technique is leave-one-out (LOO) cross-validation. researchgate.net In this process, one compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This is repeated for every compound, and the resulting cross-validated correlation coefficient (q²) is calculated. A high q² value (typically > 0.5) indicates good internal predictive ability. Another internal validation method is the Y-randomization test, where the biological activity data is randomly shuffled multiple times to build new models. nih.gov For a valid model, the resulting random models should have significantly lower R² and q² values than the original model, confirming that the initial correlation was not due to chance. nih.gov

External Validation is the most crucial test of a QSAR model's utility, as it evaluates its ability to predict the activity of compounds not used in its development. nih.gov The initial dataset is split into a training set (to build the model) and a test set (to validate it). The model generated from the training set is used to predict the activities of the test set compounds. The predictive ability is quantified by the predictive correlation coefficient (R²_pred). mdpi.com A model is generally considered predictive if it meets several statistical criteria. nih.govmdpi.com

| Validation Parameter | Description | Acceptable Value |

| R² (Coefficient of Determination) | Measures the goodness-of-fit of the model for the training set. | > 0.6 |

| q² (Cross-validated R²) | Measures the internal predictive ability of the model via cross-validation. nih.gov | > 0.5 |

| R²_pred (Predictive R² for test set) | Measures the model's ability to predict the activity of an external test set. mdpi.com | > 0.6 |

| RMSE (Root Mean Square Error) | Represents the average deviation between predicted and observed values. nih.gov | As low as possible |

| Y-Randomization Test | Confirms the model is robust and not obtained by chance. nih.gov | Low R² and q² for random models |

Advanced Analytical Characterization Techniques in Research on 2 1h Indazol 3 Yl Ethanamine

High-Resolution Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are fundamental to determining the precise molecular structure of 2-(1H-indazol-3-yl)ethanamine. By probing the interactions of the molecule with electromagnetic radiation, these methods provide data on the connectivity of atoms, the nature of functional groups, and the three-dimensional arrangement of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the chemical environment of protons and carbons within the molecule. researchgate.net For a complex heterocyclic system like this compound, advanced two-dimensional (2D) NMR techniques are often employed to resolve ambiguities and confirm atomic connectivity. ipb.pt

Correlation Spectroscopy (COSY): Establishes correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This is used to map out the proton-proton networks in the ethylamine (B1201723) side chain and within the benzene (B151609) ring of the indazole core.

Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

Heteronuclear Multiple Bond Correlation (HMBC): Detects longer-range couplings between protons and carbons (typically over 2-3 bonds). This is crucial for connecting the ethylamine side chain to the indazole ring and for confirming the substitution pattern on the heterocyclic system. ipb.ptresearchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY): Identifies protons that are close in space, which is essential for determining the molecule's preferred conformation. mdpi.com

Solid-state NMR can also be utilized to study the compound in its crystalline form, providing insights into polymorphism and intermolecular interactions within the crystal lattice.

| NOESY | ¹H-¹H correlations through space | Provides data on the spatial arrangement and conformational preferences of the molecule. mdpi.com |

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. researchgate.netresearchgate.net This technique is critical for confirming the molecular formula of this compound (C₉H₁₁N₃). chemscene.com

In addition to molecular formula confirmation, tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of the parent ion. By inducing fragmentation and analyzing the resulting product ions, researchers can deduce structural information and confirm the identity of the compound. researchgate.net For this compound, common fragmentation would involve the cleavage of the ethylamine side chain and characteristic fragmentation of the indazole ring system.

Table 2: Predicted HRMS Adducts and Collision Cross Section (CCS) for this compound

| Adduct | Formula | Predicted m/z | Predicted CCS (Ų) |

|---|---|---|---|

| [M+H]⁺ | C₉H₁₂N₃⁺ | 162.10257 | 131.7 |

| [M+Na]⁺ | C₉H₁₁N₃Na⁺ | 184.08451 | 141.3 |

| [M+K]⁺ | C₉H₁₁N₃K⁺ | 200.05845 | 137.0 |

| [M+NH₄]⁺ | C₉H₁₅N₄⁺ | 179.12911 | 151.8 |

Data derived from predictive models for the protonated molecule (M). uni.lu

A plausible fragmentation pathway for the [M+H]⁺ ion would initiate with the loss of ammonia (NH₃) from the protonated amine, followed by further fragmentation of the indazole core.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. mdpi.com These techniques are based on the principle that molecular bonds vibrate at specific, quantized frequencies. By analyzing the absorption (IR) or scattering (Raman) of light, a characteristic spectrum or "fingerprint" of the molecule is obtained. researchgate.net

For this compound, IR and Raman spectra would confirm the presence of key functional groups:

N-H stretching: Bands corresponding to the primary amine (-NH₂) and the indazole N-H group.

C-H stretching: Signals from the aromatic protons on the benzene ring and the aliphatic protons on the ethyl side chain.

C=C and C=N stretching: A series of bands characteristic of the aromatic indazole ring system.

N-H bending: Vibrations associated with the primary amine group.

These techniques are also sensitive to intermolecular interactions, such as hydrogen bonding, which can cause shifts in vibrational frequencies. researchgate.net Comparing experimental spectra with those predicted by computational methods, such as Density Functional Theory (DFT), can provide deeper insights into the molecule's conformational state. nih.govresearchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (R-NH₂) | N-H Stretch | 3300 - 3500 (two bands) |

| Indazole N-H | N-H Stretch | 3100 - 3300 (broad) |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aliphatic C-H | C-H Stretch | 2850 - 2960 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Amine (R-NH₂) | N-H Bend | 1590 - 1650 |

Chromatographic and Separation Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for separating this compound from starting materials, byproducts, or impurities, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of non-volatile compounds like this compound. nih.govbldpharm.com Reversed-phase HPLC (RP-HPLC), where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, is commonly used. nih.gov

Method development involves optimizing several parameters to achieve good separation and peak shape:

Column: A C18-bonded silica column is a common choice.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or water with formic acid) and an organic solvent like acetonitrile or methanol. semanticscholar.org Gradient elution is often used to ensure the timely elution of all components.

Flow Rate: Typically around 1 mL/min.

Detector: A UV detector is suitable, as the indazole ring is a strong chromophore. The detection wavelength would be set at an absorption maximum for the compound.

The developed method must be validated according to established guidelines (e.g., ICH) to ensure it is accurate, precise, linear, and robust for its intended purpose of purity analysis. semanticscholar.org

Table 4: Example HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detector | UV at 254 nm |

| Column Temperature | 30 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile compounds. researchgate.net Due to the low volatility and polar nature of the primary amine and indazole N-H groups, this compound is not directly suitable for GC analysis. Therefore, a derivatization step is required to convert it into a more volatile and thermally stable analogue. nih.gov

Common derivatization strategies for primary amines include:

Silylation: Reaction with agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace active hydrogens with trimethylsilyl (-Si(CH₃)₃) groups.

Acylation: Reaction with reagents such as trifluoroacetic anhydride (TFAA) to form stable amide derivatives.

Once derivatized, the compound can be analyzed by GC-MS. The gas chromatograph separates the derivative from other components in the mixture, and the mass spectrometer provides mass information for identification and structural confirmation. researchgate.net This method is particularly useful for identifying volatile impurities or byproducts in a sample.

Table 5: Typical GC-MS Parameters for Analysis of a Derivatized Analyte

| Parameter | Condition |

|---|---|

| GC Column | DB-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm film |

| Carrier Gas | Helium, constant flow ~1.2 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C hold for 2 min, ramp at 15 °C/min to 300 °C, hold for 5 min |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| MS Scan Range | 40 - 550 amu |

Applications in Advanced Chemical and Biochemical Research Excluding Clinical Studies

Role as a Chemical Building Block for Complex Organic Synthesis

The inherent reactivity and structural features of 2-(1H-indazol-3-yl)ethanamine make it a valuable building block in synthetic organic chemistry. nih.gov The indazole ring system, a bioisostere of indole (B1671886), combined with a primary amine functional group, allows for a wide array of chemical transformations, enabling the construction of diverse and complex molecular architectures.

The this compound scaffold is instrumental in the synthesis of novel heterocyclic and fused-ring systems. The primary amine of the ethanamine moiety serves as a versatile nucleophilic handle for constructing new rings through reactions like cyclization, condensation, and amide bond formation. Chemists leverage this reactivity to append or fuse other heterocyclic systems, such as pyrimidines, thiazoles, or triazoles, onto the indazole core. nih.gov

For instance, derivatives of this compound have been used to create complex indazole-based structures through multi-step synthetic sequences. These sequences often involve protecting the indazole nitrogen, followed by modification of the ethylamine (B1201723) group, and subsequent cyclization reactions to yield polycyclic systems. nih.gov The resulting fused compounds are of significant interest in medicinal chemistry for their potential as kinase inhibitors and other therapeutic agents. nih.govresearchgate.net The development of efficient, often catalyst-based, synthetic methods continues to expand the library of accessible indazole derivatives, providing new avenues for drug discovery and material science. nih.gov

The indazole nucleus, a component of this compound, is a promising scaffold for intermediates used in advanced materials, particularly in the field of organic light-emitting diodes (OLEDs). Heterocyclic compounds are crucial for developing materials that can efficiently transport electrons and holes or act as luminescent emitters in OLED devices. Indazole derivatives, along with related structures like carbazoles and imidazoles, are investigated for these properties due to their electronic characteristics and high thermal stability.

Research into materials for OLEDs has demonstrated that iridium(III) complexes incorporating fused-ring systems, such as indolo[3,2,1-jk]carbazole, can function as highly efficient phosphorescent emitters. These materials exhibit narrow emission bandwidths and high quantum yields, which are desirable properties for display and lighting applications. While not directly involving this compound, this research highlights the utility of the broader indazole and carbazole (B46965) family as foundational structures for OLED material intermediates. The ability to functionalize the indazole core allows for the fine-tuning of photophysical properties, making it a valuable building block for designing novel host and emitter materials for next-generation optoelectronic devices.

Exploration of Biochemical and Pharmacological Target Interactions (Mechanism-Oriented)

Beyond its utility in synthesis, the this compound framework is a key pharmacophore for designing molecular probes to explore the mechanisms of action of various biological targets. By modifying this core structure, researchers can create libraries of compounds to study receptor binding, enzyme inhibition, and nucleic acid interactions with high specificity.

Derivatives of the indazole scaffold have been synthesized and studied for their interaction with serotonin (B10506) receptors, particularly the 5-HT2C receptor, which is implicated in a variety of central nervous system functions. The indazole nucleus can mimic the indole ring of serotonin, allowing these compounds to bind to serotonin receptors. By systematically altering the substituents on the indazole ring and the ethylamine side chain, researchers can develop potent and selective agonists or antagonists.

These compounds are valuable tools for probing the structure and function of the 5-HT2C receptor. For example, selective antagonists can be used to block receptor activity and elucidate its role in specific signaling pathways. Conversely, selective agonists can activate the receptor to study downstream effects. Such mechanism-oriented studies are crucial for understanding the physiological roles of the 5-HT2C receptor and for validating it as a potential therapeutic target.

| Receptor Target | Interaction Type | Scaffold | Significance in Research |

|---|---|---|---|

| 5-HT2C | Agonism / Antagonism | Indazole | Tool for studying receptor function, signaling pathways, and validation as a therapeutic target. |

The indazole moiety is a "privileged scaffold" in medicinal chemistry, frequently appearing in the structure of potent enzyme inhibitors. Derivatives of this compound serve as foundational structures for developing inhibitors against several key enzyme families.

Tyrosine Kinases: A multitude of indazole-based compounds have been developed as inhibitors of tyrosine kinases, which are critical regulators of cellular signaling and are often dysregulated in cancer. For example, derivatives have shown potent inhibitory activity against Fms-like tyrosine kinase 3 (FLT3), Bcr-Abl, and Fibroblast Growth Factor Receptor 1 (FGFR1). Structure-activity relationship (SAR) studies have demonstrated that the indazole core often acts as a hinge-binding motif, anchoring the inhibitor in the ATP-binding site of the kinase. The ethylamine portion can be modified to extend into other pockets of the enzyme, enhancing potency and selectivity.

Histone Deacetylase 6 (HDAC6): Indazole-based structures have also been incorporated into inhibitors of HDAC6, a cytoplasmic enzyme involved in protein deacetylation and cellular trafficking. In these inhibitors, the indazole moiety typically serves as the "cap" group, which interacts with the surface of the enzyme's active site. This cap group is connected via a linker to a zinc-binding group that chelates the zinc ion in the catalytic domain. Research in this area has led to the identification of indazole-containing compounds with high potency and selectivity for HDAC6.

| Enzyme Family | Specific Target Example | Role of Indazole Scaffold | Reported Inhibitory Activity (IC50) |

|---|---|---|---|

| Tyrosine Kinase | FLT3 | Hinge-binding motif | Potent inhibition in the nanomolar range for optimized derivatives. |

| Tyrosine Kinase | FGFR1 | Core scaffold | Optimized compounds show IC50 values as low as 2.9 nM. |

| Histone Deacetylase | HDAC6 | Surface-binding "cap" group | Potent and selective inhibitors with IC50 values in the nanomolar range. |

The planar, aromatic nature of the indazole ring system makes it an attractive candidate for designing molecules that interact with non-canonical nucleic acid structures like G-quadruplex DNA. These structures, formed in guanine-rich regions of DNA such as telomeres and gene promoter regions, are emerging as important targets in cancer research.

Small molecules that can bind to and stabilize G-quadruplexes can inhibit the activity of enzymes like telomerase and modulate gene expression. Research has shown that planar heterocyclic systems can interact with the flat G-tetrads of the quadruplex, primarily through π-π stacking interactions. Furthermore, studies have identified that the ethanolamine (B43304) group, present in this compound, can serve as a binding moiety for certain G-quadruplex structures. researchgate.net The ethylamine side chain can be further functionalized with cationic groups to enhance binding affinity through electrostatic interactions with the negatively charged phosphate (B84403) backbone of the DNA. Therefore, the this compound scaffold provides a promising framework for developing novel G-quadruplex selective ligands for research and therapeutic exploration.

General Mechanisms of Molecular Interaction with Biological Systems

The interaction of this compound with biological systems is governed by a variety of non-covalent forces, dictated by its distinct structural features: the aromatic indazole ring system and the flexible ethylamine side chain. These interactions are fundamental to its potential applications in biochemical research as a molecular probe or tool compound.

The primary mechanisms include:

Hydrogen Bonding: The molecule possesses multiple sites for hydrogen bonding, which are crucial for molecular recognition at protein active sites. nih.gov The indazole ring contains a proton-donating N-H group and a proton-accepting nitrogen atom (N2). The terminal primary amine (-NH2) of the ethylamine side chain also serves as a potent hydrogen bond donor. chemscene.com Molecular docking studies of similar indazole derivatives have shown that the indazole N-H can form critical hydrogen bonds with the backbone or side chains of amino acid residues such as Glycine, Glutamic acid, and Aspartic acid. nih.govpensoft.net

π-Interactions: The electron-rich aromatic indazole ring system is capable of engaging in several types of π-interactions. These include π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan, and π-cation interactions with positively charged residues such as arginine and lysine. nih.gov These interactions are vital for stabilizing the ligand within hydrophobic pockets of biological targets. nih.gov

Hydrophobic Interactions: The benzene (B151609) portion of the indazole core contributes to the molecule's lipophilicity, allowing it to form favorable hydrophobic interactions with nonpolar regions of proteins and other biological macromolecules. pensoft.net

Electrostatic and Ionic Interactions: The ethylamine side chain has a pKa that allows it to be protonated under physiological pH, forming a positively charged ammonium (B1175870) group. This enables strong electrostatic or ionic interactions with negatively charged residues like aspartate or glutamate (B1630785) on a protein surface.

These varied interaction capabilities make this compound a versatile scaffold for interacting with a wide range of biological targets.

| Interaction Type | Responsible Functional Group(s) | Potential Interacting Partner (in Biological Systems) |

|---|---|---|

| Hydrogen Bond Donor | Indazole N-H, Ethanamine -NH₂ | Carbonyl oxygen, Asp, Glu, Ser, Thr |

| Hydrogen Bond Acceptor | Indazole N2 | Amide N-H, Arg, Lys, Ser, Thr |

| π-π Stacking | Indazole Aromatic System | Phe, Tyr, Trp |

| π-Cation Interaction | Indazole Aromatic System | Arg, Lys |

| Hydrophobic Interaction | Benzene portion of Indazole | Ala, Val, Leu, Ile |

| Ionic/Electrostatic | Protonated Ethanamine (-NH₃⁺) | Asp, Glu, Phosphate groups |

Contributions to Coordination Chemistry and Supramolecular Chemistry

Beyond its interactions with biological systems, the structure of this compound is well-suited for applications in coordination and supramolecular chemistry. Its ability to act as a ligand for metal ions and to self-assemble through predictable non-covalent interactions makes it a valuable component for constructing complex chemical architectures.

Ligand Design for Metal Complexes and Chelation Studies

In coordination chemistry, this compound is a prime candidate for use as a chelating ligand. A chelating ligand is one that can form two or more separate coordinate bonds to a single central metal ion.

The key features for chelation in this molecule are:

Bidentate Nature: The molecule can act as a bidentate N,N'-donor ligand. The two nitrogen atoms available for coordination are the pyridine-type nitrogen (N2) of the indazole ring and the nitrogen of the terminal amino group.

Chelate Ring Formation: The coordination of both nitrogen atoms to a metal center results in the formation of a highly stable five-membered chelate ring. The stability of such rings is a well-known phenomenon in coordination chemistry, often referred to as the "chelate effect."

Versatility: The indazole moiety and the primary amine group are effective coordinating agents for a wide range of transition metal ions, including but not limited to copper(II), palladium(II), nickel(II), and zinc(II). nih.govijper.org The specific geometry of the resulting metal complex (e.g., square planar, tetrahedral, or octahedral) would depend on the metal ion, its oxidation state, and the other ligands present. ijper.org

Research on related amine-functionalized heterocyclic ligands has demonstrated their utility in forming discrete metal complexes and coordination polymers. researchgate.netwayne.edu The ethylamine side chain provides flexibility, allowing the ligand to adapt to the preferred coordination geometry of different metal ions.

| Potential Metal Ion | Common Oxidation State | Likely Coordination Geometry | Potential Application Area |

|---|---|---|---|

| Copper (Cu) | +2 | Square Planar, Distorted Octahedral | Catalysis, Antimicrobial Materials |

| Palladium (Pd) | +2 | Square Planar | Cross-coupling Catalysis |

| Nickel (Ni) | +2 | Square Planar, Octahedral | Catalysis, Magnetic Materials |

| Zinc (Zn) | +2 | Tetrahedral | Fluorescent Sensors |

| Cobalt (Co) | +2, +3 | Tetrahedral, Octahedral | Catalysis, Oxygen Storage |

Supramolecular Self-Assembly and Recognition Processes

Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules bound together by non-covalent forces. The specific and directional nature of the hydrogen bonding sites in this compound makes it an excellent building block for designing self-assembling systems.

The primary driver for self-assembly is hydrogen bonding:

Indazole-Indazole Interactions: The N-H donor and N acceptor sites on the indazole ring can link molecules together. In the solid state, 1H-indazoles often form infinite helical chains or centrosymmetric dimers via N-H···N hydrogen bonds. researchgate.netresearchgate.netfao.org This predictable interaction is a robust supramolecular synthon.

Amine-Mediated Networks: The primary amine of the side chain introduces additional hydrogen bond donor sites. These can interact with acceptor sites on other molecules (either another amine, an indazole nitrogen, or solvent molecules), leading to the formation of more complex and extended 1D, 2D, or 3D hydrogen-bonded networks.

Molecular Recognition: The defined spatial arrangement of hydrogen bond donors and acceptors allows the molecule to recognize and selectively bind to other molecules with complementary functionalities. This principle is the basis for designing host-guest systems, molecular sensors, and functional materials. The formation of stable dimers in solution has been noted for other 3-substituted indazoles, highlighting the tendency of this scaffold to engage in specific recognition processes. fao.org

The interplay between the rigid, directional hydrogen bonding of the indazole core and the more flexible hydrogen bonding of the ethylamine side chain provides a mechanism for creating diverse and potentially functional supramolecular architectures.

| Supramolecular Synthon | Interacting Groups | Resulting Structure |

|---|---|---|

| Indazole Catemer | Indazole N-H --- Indazole N2' | 1D Chain |

| Indazole Dimer | Indazole N-H --- Indazole N2' (reciprocal) | Discrete Dimer |

| Amine-Indazole Network | Amine -NH₂ --- Indazole N2' | Extended Network |

| Amine-Amine Network | Amine -NH₂ --- Amine -NH₂' | Extended Network |

Q & A

Q. Critical Parameters :

- Solvent polarity (e.g., acetonitrile vs. DMF) impacts reaction kinetics.

- Catalyst loading and purity of starting materials significantly influence yield.

Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer:

Key techniques include:

Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., indazole aromatic protons at δ 7.2–8.5 ppm, ethanamine CH₂ at δ 2.5–3.5 ppm) .

Mass Spectrometry (MS) :

- High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ for C₉H₁₀N₃⁺: calc. 160.0875, obs. 160.0878) .

Infrared Spectroscopy (IR) :

- Identifies functional groups (e.g., N-H stretch at ~3300 cm⁻¹, C-N at ~1250 cm⁻¹) .

High-Performance Liquid Chromatography (HPLC) :

- Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm .

Advanced: How can researchers resolve contradictions in structural data between X-ray crystallography and NMR spectroscopy?

Methodological Answer:

Discrepancies often arise from:

Dynamic Effects in Solution (NMR) : Conformational flexibility or solvent interactions may obscure true bonding patterns.

Crystal Packing (X-ray) : Static solid-state structures may not reflect solution-phase behavior.

Q. Resolution Strategies :

- SHELX Refinement : Use SHELXL for high-resolution crystallographic data to validate bond lengths/angles .

- DFT Calculations : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify dominant conformers.

- Variable-Temperature NMR : Probe dynamic processes (e.g., ring puckering) by acquiring spectra at different temperatures .

Advanced: What strategies optimize reaction conditions for introducing substituents to the indazole ring in ethanamine derivatives?

Methodological Answer:

Optimization involves:

Electrophilic Substitution :

- Halogenation : Use NBS (N-bromosuccinimide) or I₂ in acidic media for regioselective halogenation at the 4- or 7-position of indazole .

Cross-Coupling Reactions :

- Suzuki-Miyaura : Introduce aryl/heteroaryl groups using Pd catalysts (e.g., Pd(PPh₃)₄) and boronic acids .

Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 24h to 2h) while improving yields .

Q. Key Variables :

- Catalyst selection (e.g., Pd(OAc)₂ vs. PdCl₂).

- Solvent choice (polar aprotic solvents like DMF favor coupling reactions).

Basic: What biological screening approaches are used to assess the therapeutic potential of this compound derivatives?

Methodological Answer:

In Vitro Assays :

- Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .

- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .

Enzyme Inhibition Studies :

- Fluorescence-based assays to evaluate inhibition of kinases or cytochrome P450 enzymes .

Advanced: How do electronic effects of substituents influence receptor binding affinity and selectivity?

Methodological Answer:

Electron-Withdrawing Groups (EWGs) :

- Fluorine or chlorine at the 7-position enhances binding to hydrophobic pockets (e.g., in serotonin receptors) via halogen bonding .

Electron-Donating Groups (EDGs) :

- Methoxy groups increase π-stacking interactions with aromatic residues in enzyme active sites .

Steric Effects :

- Methyl groups at the 2- and 4-positions restrict rotational freedom, improving selectivity for G-protein-coupled receptors .

Q. Case Study :

- 2-(7-Fluoro-2,4-dimethyl-1H-indol-3-yl)ethanamine shows 10-fold higher affinity for 5-HT₂A over 5-HT₁A receptors due to optimized substituent positioning .

Advanced: How can researchers address discrepancies in bioassay results across different studies?

Methodological Answer:

Discrepancies may stem from:

Assay Conditions : Variations in pH, temperature, or serum content in cell culture media .

Cell Line Heterogeneity : Genetic drift or passage number differences alter receptor expression profiles.

Q. Mitigation Strategies :

- Standardized Protocols : Use CLSI guidelines for antimicrobial assays or ATCC-certified cell lines .

- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.